REACTION_CXSMILES
|
[C:1]1([P:7]2(=O)[CH2:11][CH2:10][CH2:9][C:8]2=[CH2:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1([SiH3])C=CC=CC=1>C1(C)C=CC=CC=1>[C:1]1([P:7]2[CH2:11][CH2:10][CH2:9][C:8]2=[CH2:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[SiH3]
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P1(C(CCC1)=C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
In a 250 ml round bottom 2-neck flask charged with a magnetic stirring bar
|
Type
|
CUSTOM
|
Details
|
The flask was flushed with argon
|
Type
|
CUSTOM
|
Details
|
Then the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash chromatography (hexane followed by hexane/EtOAc 15:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)P1C(CCC1)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.4 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 105% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |